molecular formula C8H14O3 B14402345 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran CAS No. 85806-21-9

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran

Cat. No.: B14402345
CAS No.: 85806-21-9
M. Wt: 158.19 g/mol
InChI Key: IAFCIPIBKATVRC-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran is an organic compound with the molecular formula C8H14O3 It is a derivative of furan, characterized by the presence of two methoxy groups and an ethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran typically involves the reaction of furan with methanol in the presence of an acid catalyst. The reaction conditions often include maintaining a temperature range of -25°C to 25°C to ensure optimal yield . The process can be summarized as follows:

    Reactants: Furan, methanol, and an acid catalyst.

    Conditions: Temperature range of -25°C to 25°C.

    Product: this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones.

    Reduction: Reduction reactions can convert it into dihydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the context and concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar structural features.

    2,5-Dihydro-2,5-dimethoxyfuran: Another similar compound with slight variations in its chemical structure.

Uniqueness

2-Ethyl-2,5-dimethoxy-2,5-dihydrofuran is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties.

Properties

CAS No.

85806-21-9

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-ethyl-2,5-dimethoxy-2H-furan

InChI

InChI=1S/C8H14O3/c1-4-8(10-3)6-5-7(9-2)11-8/h5-7H,4H2,1-3H3

InChI Key

IAFCIPIBKATVRC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC(O1)OC)OC

Origin of Product

United States

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